![molecular formula C13H23F2N5O B2988846 4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-57-8](/img/structure/B2988846.png)
4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
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Description
4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H23F2N5O and its molecular weight is 303.358. The purity is usually 95%.
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Biological Activity
4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide, with the CAS number 2101199-50-0, is a synthetic compound belonging to the pyrazole family. Its molecular formula is C13H23F2N5O, and it has a molar mass of 303.35 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in signaling pathways. Notably, it has been shown to inhibit specific phosphoinositide 3-kinase (PI3K) isoforms, which are crucial in cell growth and survival pathways. For instance, research indicates that similar pyrazole derivatives exhibit selective inhibition of PI3Kδ, demonstrating a high selectivity ratio against other class I PI3Ks .
Anticancer Properties
Compounds within the pyrazole class have been extensively studied for their anticancer properties. In particular, derivatives like this compound have shown promise in inhibiting the growth of various cancer cell lines. Studies have indicated that certain pyrazoles can induce apoptosis in cancer cells while sparing normal cells, a desirable trait for anticancer therapies .
Other Biological Activities
Beyond anticancer effects, this compound may possess additional pharmacological properties:
- Anti-inflammatory : Pyrazole derivatives have been reported to inhibit p38 MAP kinase, a key player in inflammatory responses .
- Antimicrobial : Some studies suggest antimicrobial activity against specific pathogens .
- Antiviral : Research into related compounds indicates potential antiviral effects against DNA viruses .
Table: Summary of Biological Activities
Case Study: PI3K Inhibition
A significant study investigated the inhibitory effects of similar pyrazole compounds on PI3Kδ. The compound demonstrated an IC50 value of 14 nM, indicating potent inhibition with minimal off-target effects on other kinases . This specificity is crucial for developing targeted therapies with reduced side effects.
Safety and Toxicity
While pyrazoles exhibit promising biological activities, safety profiles must be assessed thoroughly. Some derivatives have shown toxicity at certain dosages, necessitating careful evaluation during preclinical studies. For instance, earlier studies indicated that certain pyrazole compounds were too toxic for human use despite their efficacy against tumors .
Properties
IUPAC Name |
4-amino-N-[3-(diethylamino)propyl]-2-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F2N5O/c1-3-19(4-2)7-5-6-17-13(21)12-10(16)8-18-20(12)9-11(14)15/h8,11H,3-7,9,16H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQHAURDKWLKJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(C=NN1CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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